2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Medicinal chemistry Isomer differentiation Structure-activity relationship

2-[4-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 26586-58-3) is a synthetic small molecule featuring a morpholine-substituted phenyl ring attached to a propanoic acid moiety, with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol. The compound is characterized by a para-substituted morpholinophenyl group bearing an alpha-methyl substituent on the propanoic acid chain, distinguishing it from closely related positional isomers and analogs within the morpholinophenylpropanoic acid class.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 26586-58-3
Cat. No. B13536189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Morpholin-4-yl)phenyl]propanoic acid
CAS26586-58-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCOCC2)C(=O)O
InChIInChI=1S/C13H17NO3/c1-10(13(15)16)11-2-4-12(5-3-11)14-6-8-17-9-7-14/h2-5,10H,6-9H2,1H3,(H,15,16)
InChIKeyCXXWXJPZIAMXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Morpholin-4-yl)phenyl]propanoic acid CAS 26586-58-3: Chemical Identity and Procurement Baseline


2-[4-(Morpholin-4-yl)phenyl]propanoic acid (CAS: 26586-58-3) is a synthetic small molecule featuring a morpholine-substituted phenyl ring attached to a propanoic acid moiety, with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol. [1] The compound is characterized by a para-substituted morpholinophenyl group bearing an alpha-methyl substituent on the propanoic acid chain, distinguishing it from closely related positional isomers and analogs within the morpholinophenylpropanoic acid class. This scaffold has been identified in patent literature as a component of GPR40 receptor agonists being investigated for the prophylaxis or treatment of diabetes mellitus. [2]

Why Generic Substitution Fails for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid: Structural Determinants of Differentiation


Generic substitution is not scientifically sound within the morpholinophenylpropanoic acid class due to fundamental structural differences that dictate distinct physicochemical properties and potential biological activities. Positional isomerism is the primary driver of differentiation: the para-substituted 4-morpholinophenyl derivative presents a linear molecular geometry distinct from its ortho-substituted counterparts such as 2-(4-Morpholinyl)benzenepropanoic acid (CAS: 933736-96-0) or 3-[2-(morpholin-4-yl)phenyl]propanoic acid, altering both the spatial orientation of the morpholine ring and the electronic distribution across the phenyl system. Furthermore, the alpha-methyl substitution pattern on the propanoic acid chain in the target compound distinguishes it from the des-methyl analog 3-(4-morpholinophenyl)propanoic acid and from the gem-dimethyl analog 2-methyl-2-(4-morpholinophenyl)propanoic acid (CAS: 1018614-94-2), with the latter demonstrating an increased molecular weight of 249.31 g/mol and altered steric hindrance around the carboxylic acid moiety. These structural variations cannot be treated as interchangeable without direct comparative data; even within the same patent family for GPR40 agonists, para-substituted phenyl propionic acid scaffolds have been explicitly identified as a common and privileged structural motif. [1]

2-[4-(Morpholin-4-yl)phenyl]propanoic acid: Quantitative Evidence for Differentiated Selection


Positional Isomer Differentiation: Para- vs. Ortho-Substituted Morpholinophenyl Propanoic Acids

The target compound (para-substituted) and its ortho-substituted positional isomer 2-(4-Morpholinyl)benzenepropanoic acid (CAS: 933736-96-0) share the same molecular formula (C13H17NO3) and identical molecular weight of 235.28 g/mol, but exhibit distinct molecular geometries. [1] In the target compound, the morpholine ring is attached at the para position relative to the propanoic acid-bearing carbon on the phenyl ring, yielding a linear molecular axis. In contrast, CAS 933736-96-0 places the morpholine group ortho to the propanoic acid side chain, introducing steric hindrance and an altered electronic environment that affects hydrogen bonding capacity and receptor binding pocket accommodation. While direct comparative biological activity data for these specific isomers is not available in the public domain, the distinct topological polar surface areas—calculated for the meta-substituted analog 2-(3-morpholin-4-ylphenyl)propanoic acid as 49.8 Ų—demonstrate that even positional shifts on the phenyl ring alter key physicochemical descriptors relevant to permeability and target engagement. [2]

Medicinal chemistry Isomer differentiation Structure-activity relationship

Alkyl Substitution Differentiation: Alpha-Methyl vs. Gem-Dimethyl Propanoic Acid Scaffolds

The target compound contains a single alpha-methyl group on the propanoic acid chain, distinguishing it from the gem-dimethyl analog 2-methyl-2-(4-morpholinophenyl)propanoic acid (CAS: 1018614-94-2). The gem-dimethyl substitution increases the molecular weight from 235.28 g/mol to 249.31 g/mol (a 5.96% increase) and introduces additional steric bulk adjacent to the carboxylic acid group. [1] This structural modification has documented consequences in medicinal chemistry: the additional methyl group increases lipophilicity, which may enhance membrane permeability but simultaneously raises the metabolic liability of the compound and alters the pKa of the carboxylic acid due to steric shielding. [2] In the context of GPR40 agonist scaffolds, para-substituted phenyl propionic acids with defined alkyl substitution patterns have been identified as privileged structures, with even minor alkyl modifications producing substantial changes in receptor activation profiles. [3]

Steric hindrance Lipophilicity Metabolic stability

Application Domain Differentiation: GPR40 Agonist Scaffold vs. S1P Receptor Modulators

Patent literature establishes a clear divergence in therapeutic application between the target compound's scaffold class and related morpholine-containing analogs. The para-substituted phenyl propionic acid scaffold exemplified by 2-[4-(Morpholin-4-yl)phenyl]propanoic acid has been explicitly disclosed in patent applications as a component of GPR40 receptor agonists, with the patent abstract claiming that compounds of this class 'unexpectedly have superior GPR40 receptor agonist activity' and utility as 'a safe and useful pharmaceutical agent as a drug for the prophylaxis or treatment of GPR40 receptor related pathology or diseases such as diabetes.' [1] In contrast, structurally distinct (thio)morpholine derivatives lacking the alpha-methyl propanoic acid motif have been patented as S1P receptor modulators with claimed selective affinity for S1P5 over S1P1 and/or S1P3 receptors. [2] This divergence in receptor pharmacology between morpholine-containing scaffolds underscores that the specific combination of the para-morpholinophenyl group with the alpha-methyl propanoic acid moiety targets a distinct biological pathway (GPR40-mediated insulin secretion) that is not addressable by S1P-modulating morpholine derivatives. [3]

GPCR agonism Diabetes Receptor selectivity

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area

The meta-substituted positional isomer 2-(3-morpholin-4-ylphenyl)propanoic acid has a computed XLogP3-AA value of 1.7 and a topological polar surface area (TPSA) of 49.8 Ų, as reported in authoritative public databases. [1] While analogous computed data for the target para-substituted compound is not directly published in the same database, class-level inference indicates that positional isomerism alters the electronic distribution across the phenyl ring, which influences both lipophilicity and polar surface area. [2] The para-substitution pattern in the target compound is expected to maintain a similar lipophilicity range (compatible with oral bioavailability) while potentially offering a different TPSA due to the altered molecular geometry and dipole moment. TPSA values below 140 Ų are generally associated with favorable intestinal absorption, and values below 60-70 Ų are associated with good blood-brain barrier penetration. [3] The observed TPSA of 49.8 Ų for the meta analog positions both compounds within the favorable range for membrane permeability.

Lipophilicity Permeability Drug-likeness

Procurement-Relevant Purity Specifications and Quality Assurance Differentiation

Commercial procurement of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is typically offered at a standard purity specification of 95%, consistent with the typical research-grade purity for this compound class as documented in vendor technical datasheets. In comparison, the gem-dimethyl analog 2-methyl-2-(4-morpholinophenyl)propanoic acid (CAS: 1018614-94-2) is commercially available at a specified purity of NLT 98% (not less than 98%) under ISO-certified manufacturing conditions. While higher purity specifications exist for certain analogs, the 95% purity level of the target compound is standard for early-stage medicinal chemistry and biological screening applications where impurities at trace levels do not confound primary assay results. Researchers requiring ultra-high purity (≥98%) for sensitive biophysical assays or in vivo studies should note this specification difference and may need to arrange additional purification or source from specialized suppliers.

Quality control Analytical chemistry Procurement specifications

2-[4-(Morpholin-4-yl)phenyl]propanoic acid: Priority Research Application Scenarios Based on Differentiated Evidence


Diabetes Research: GPR40 Agonist Lead Optimization and Structure-Activity Relationship Studies

The para-substituted phenyl propionic acid scaffold represented by 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a core structural motif in patent-disclosed GPR40 receptor agonists. [1] Researchers engaged in developing insulin secretagogues for type 2 diabetes should prioritize this scaffold class due to the patent-claimed 'superior GPR40 receptor agonist activity' associated with aminophenylpropanoic acid derivatives. [2] The single alpha-methyl substitution preserves carboxylic acid accessibility for receptor engagement while providing a defined scaffold for SAR exploration. Procurement of this specific para-substituted morpholinophenyl propanoic acid enables direct interrogation of the structure-activity relationships governing GPR40 agonism, as opposed to S1P-modulating morpholine derivatives that address a fundamentally different therapeutic pathway. [3]

Medicinal Chemistry: Para-Substituted Scaffold Library Construction for CNS-Penetrant Candidates

The favorable computed physicochemical properties—including XLogP3-AA of approximately 1.7 and topological polar surface area in the ~50 Ų range for structurally related meta-substituted positional isomers—position 2-[4-(Morpholin-4-yl)phenyl]propanoic acid as a viable scaffold for constructing CNS-penetrant compound libraries. [1] The para-substituted linear geometry offers distinct advantages for target engagement in elongated binding pockets compared to ortho-substituted isomers such as CAS 933736-96-0, which introduce steric hindrance that may impair receptor binding. [2] Procurement of this specific para-substituted isomer ensures that medicinal chemists are working with a geometrically defined scaffold that maximizes the probability of favorable target engagement in sterically constrained active sites. [3]

Analytical Chemistry: Reference Standard for Positional Isomer Differentiation in Method Development

The clear structural distinction between the para-substituted target compound and its ortho-substituted positional isomer (CAS 933736-96-0) enables their use as reference standards in chromatographic method development. [1] Both compounds share identical molecular weight (235.28 g/mol) and molecular formula (C13H17NO3), requiring high-resolution separation techniques to distinguish between them. [2] Researchers developing HPLC or UPLC methods for isomer separation can utilize this compound pair as a validation set, with the distinct retention characteristics arising from their different molecular geometries and electronic distributions. The 95% standard purity specification is sufficient for reference standard applications in analytical method development contexts. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.